molecular formula C7H8F2N2S B3003593 6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine CAS No. 1785342-60-0

6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine

Cat. No.: B3003593
CAS No.: 1785342-60-0
M. Wt: 190.21
InChI Key: FPPLOQTXSBORAK-UHFFFAOYSA-N
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Description

6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative characterized by a partially saturated bicyclic system (5,7-dihydro-4H-1,3-benzothiazole) with two fluorine atoms at the 6,6-positions. Fluorine substituents contribute to its electronic and steric properties, influencing lipophilicity, metabolic stability, and bioavailability.

Properties

IUPAC Name

6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2S/c8-7(9)2-1-4-5(3-7)12-6(10)11-4/h1-3H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLOQTXSBORAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=C(S2)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a fluorinated ketone under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine is being investigated for its potential as a therapeutic agent in various diseases:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits promising antimicrobial properties against several bacterial strains. For instance, derivatives of benzothiazole compounds have shown significant inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has demonstrated that the compound may possess cytotoxic effects against cancer cell lines. A study evaluated its derivatives against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells using the MTT assay, revealing notable cytotoxicity, particularly in MCF-7 cells .

Agrochemicals

The compound serves as a building block for the synthesis of agrochemicals. Its derivatives have been explored for their herbicidal and fungicidal activities. The unique fluorinated structure enhances the biological activity of these compounds, making them effective agents in pest control strategies.

Material Science

In material science, this compound is utilized in the development of advanced materials:

  • Polymers and Dyes : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Additionally, it has potential applications in dye chemistry due to its ability to absorb light effectively.

Case Studies

StudyApplicationFindings
AntimicrobialExhibited significant inhibition against E. coli and S. aureus.
AnticancerShowed cytotoxicity in MCF-7 cells with IC50 values around 6.31 μM.
Material ScienceEnhanced thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzothiazole ring.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and molecular properties of 6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Properties
This compound C₈H₇F₂N₂S 6,6-difluoro; 5,7-dihydro ring Enhanced lipophilicity; conformational rigidity
Riluzole (6-Trifluoromethoxy-1,3-benzothiazol-2-amine) C₈H₅F₃N₂OS 6-trifluoromethoxy High BBB penetration; ALS therapeutic
5,7-Dichlorobenzo[d]thiazol-2-amine C₇H₄Cl₂N₂S 5,7-dichloro Electron-withdrawing Cl; reduced metabolic stability
6-Methoxy-1,3-benzothiazol-2-amine C₈H₈N₂OS 6-methoxy Electron-donating OCH₃; moderate solubility
6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C₁₁H₂₀N₂S 6,6-diethyl; tetrahydro ring High lipophilicity; potential CNS activity

Key Observations :

  • Fluorine vs.
  • Saturation Effects : The 5,7-dihydro ring in the target compound introduces rigidity, which may reduce entropy penalties during protein binding compared to fully aromatic analogs like riluzole .
  • Substituent Positioning : Fluorine at the 6,6-positions minimizes steric hindrance at the 2-amine pharmacophore, critical for interactions with targets like glutamate receptors .

Pharmacological Activity

  • Neuroprotective Applications : Riluzole (6-trifluoromethoxy analog) is a benchmark for ALS therapy, inhibiting glutamate release and enhancing neuroprotection. The target compound’s difluoro substitution may mimic riluzole’s effects while improving metabolic stability .
  • Anticancer Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., 6-chloro analogs) exhibit cytotoxicity against colon cancer cells (HCT-116, HT29), suggesting the target compound’s fluorinated structure could similarly disrupt cancer cell pathways .
  • Hybrid Derivatives : Structural integration of 1,3-benzothiazol-2-amine cores with propargylamine moieties (e.g., riluzole-rasagiline hybrids) enhances multitarget activity, a strategy applicable to the 6,6-difluoro variant for ALS or Parkinson’s disease .

Biological Activity

6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminothiophenol with a fluorinated ketone under acidic conditions, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) to ensure effective cyclization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
A431 (epidermoid carcinoma)1.0 - 2.0Induction of apoptosis and cell cycle arrest
A549 (non-small cell lung cancer)2.5 - 4.0Inhibition of AKT and ERK signaling pathways
H1299 (non-small cell lung cancer)1.5 - 3.0Reduction in inflammatory cytokines IL-6 and TNF-α

In a study assessing the effects of benzothiazole derivatives on human cancer cell lines, it was found that compounds similar to this compound significantly inhibited proliferation and induced apoptosis in A431 and A549 cells . Flow cytometry analyses indicated that at concentrations of 1 to 4 μM, these compounds effectively promoted apoptosis and arrested the cell cycle.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound binds to key enzymes involved in cancer cell proliferation and survival pathways.
  • Cytokine Modulation : It reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
  • Cell Cycle Regulation : The compound induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Study on Antitumor Activity

A notable study involved the evaluation of various benzothiazole derivatives against A431 and A549 cancer cell lines. The results indicated that modifications to the benzothiazole structure could enhance anticancer activity. Specifically, derivatives with fluorine substitutions exhibited superior potency compared to their non-fluorinated counterparts .

Study on Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of benzothiazole derivatives. The study found that compounds similar to this compound demonstrated significant bactericidal effects against resistant strains of bacteria . The findings suggest potential applications in developing new antimicrobial agents.

Q & A

Basic: What are the optimal synthetic routes for 6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine?

Methodological Answer:
The synthesis typically involves cyclization and fluorination steps. A general approach includes:

Cyclization : React substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core .

Fluorination : Introduce fluorine atoms using diethylaminosulfur trifluoride (DAST) or other fluorinating agents under inert conditions.

Purification : Recrystallize from ethanol or ethyl acetate to achieve >85% purity. Yield optimization requires controlled stoichiometry and reaction times (e.g., 16 hours for cyclization) .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:
AI-driven simulations in tools like COMSOL Multiphysics enable:

Parameter Screening : Predict optimal temperature, solvent ratios, and catalyst loads via machine learning models trained on historical reaction data.

Kinetic Analysis : Simulate reaction pathways to identify rate-limiting steps and adjust reagent addition sequences .

Real-Time Adjustment : Integrate spectroscopic feedback (e.g., in situ IR) with AI to dynamically refine conditions during synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine substitution patterns, while 1H^{1}\text{H}-NMR identifies proton environments in the dihydrothiazole ring.

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass and fragmentation patterns.

IR Spectroscopy : Detect functional groups (e.g., NH2_2 stretch at ~3300 cm1^{-1}) .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:
Contradictions (e.g., unexpected 13C^{13}\text{C}-NMR shifts) require:

Multi-Technique Validation : Cross-check with X-ray crystallography (if crystals are obtainable) or 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Dynamic Effects Analysis : Consider conformational flexibility via variable-temperature NMR or DFT calculations to explain anomalous peaks .

Advanced: What strategies improve crystallographic refinement for structural analysis?

Methodological Answer:
For challenging crystals (e.g., twinned or low-resolution data):

SHELXL Refinement : Use twin-law matrices and restraints for bond lengths/angles to stabilize convergence.

High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to enhance electron density maps.

Validation Tools : Apply Rfree_{\text{free}} and PLATON checks to avoid overfitting .

Basic: How to assess biological activity against diseases?

Methodological Answer:

In Vitro Assays : Screen for antimicrobial or antitumor activity using MIC (Minimum Inhibitory Concentration) or MTT assays.

Docking Studies : Model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) using AutoDock Vina to prioritize derivatives .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) : Introduce substituents at positions 4 and 6 (e.g., methyl, halogens) to modulate steric/electronic effects .

Prodrug Strategies : Modify the amine group to improve bioavailability (e.g., hydrazone formation for controlled release) .

QSAR Modeling : Train regression models on bioactivity data to predict optimal substituents .

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